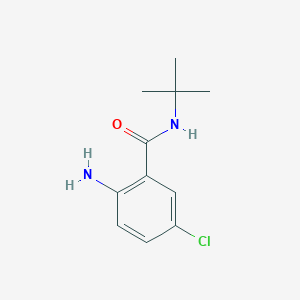

2-amino-N-tert-butyl-5-chlorobenzamide

Description

Evolution of Benzamide (B126) Derivatives in Chemical Biology and Advanced Organic Synthesis

The benzamide framework, a simple yet versatile chemical entity, has a rich history in organic chemistry and pharmacology. Initially recognized as a fundamental structural unit, its derivatives have become cornerstones in the development of a wide array of functional molecules. The evolution of these derivatives is marked by the strategic introduction of various substituents onto the benzamide core, a process that modulates their electronic and steric properties. This has allowed for the creation of compounds with tailored biological activities.

In chemical biology, benzamide derivatives are instrumental as probes and modulators of biological processes. Their ability to interact with a diverse range of biological targets has made them invaluable tools for research. In advanced organic synthesis, the amide bond's stability and the scaffold's reactivity offer a robust platform for constructing more complex molecular architectures. The continuous development of novel synthetic methodologies has further expanded the chemical space accessible from benzamide starting materials, solidifying their role in modern chemical research. figshare.com

Contextual Significance of Substituted Benzamide Scaffolds in Modern Chemical Research

Substituted benzamides are recognized as "privileged scaffolds" in medicinal chemistry due to their capacity to bind to a multitude of biological receptors and enzymes with high affinity. ontosight.ai This versatility stems from the amide group's ability to act as both a hydrogen bond donor and acceptor, and the phenyl ring's capacity for various interactions, including pi-stacking. Consequently, the benzamide motif is a key structural feature in numerous clinically used drugs.

The biological significance of these scaffolds is exceptionally broad, with different substitution patterns leading to a wide spectrum of pharmacological activities. ontosight.aiwalshmedicalmedia.com Modifications to the benzamide core can significantly influence a compound's physicochemical properties, such as solubility and metabolic stability, as well as its biological activity. ontosight.ai Researchers have successfully developed benzamide derivatives as potent agents for various therapeutic areas, highlighting the scaffold's importance in drug discovery and development programs. ontosight.airesearchgate.netnih.govontosight.ai

Table 1: Reported Biological Activities of Substituted Benzamide Scaffolds

| Biological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antimicrobial | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Glucokinase Activation | Diabetes nih.gov |

Rationale for Investigating 2-amino-N-tert-butyl-5-chlorobenzamide within Novel Compound Libraries

The specific compound, 2-amino-N-tert-butyl-5-chlorobenzamide, is a subject of interest for inclusion in novel compound libraries for several strategic reasons. Its structure is a composite of features known to be valuable in the synthesis of bioactive molecules. The core structure, 2-amino-5-chlorobenzamide, is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and quinazoline-based compounds, which themselves exhibit a range of biological activities. google.com For instance, related anthranilamide compounds are precursors to insecticides such as chlorantraniliprole. google.com

The rationale for its investigation is based on the following structural attributes:

The 2-amino group: Provides a key site for further chemical modification and can act as a crucial hydrogen bond donor for interacting with biological targets.

The 5-chloro substituent: This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, potentially enhancing binding affinity or modifying the compound's metabolic stability.

The N-tert-butyl group: This bulky, lipophilic group can influence the compound's pharmacokinetic profile. It may increase metabolic stability by sterically hindering amide hydrolysis and can provide specific steric interactions within a target's binding pocket. evitachem.com

By combining these features, 2-amino-N-tert-butyl-5-chlorobenzamide represents a promising candidate for screening campaigns. Its structure is primed for generating derivatives and exploring structure-activity relationships (SAR) in the pursuit of new therapeutic agents or other functional molecules.

Table 2: Chemical Properties of 2-amino-N-tert-butyl-5-chlorobenzamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-amino-N-tert-butyl-5-chlorobenzamide | C₁₁H₁₅ClN₂O | 226.70 |

| 2-amino-5-chlorobenzamide | C₇H₇ClN₂O | 170.60 google.com |

| 2-amino-5-chloro-N-methylbenzamide | C₈H₉ClN₂O | 184.62 scbt.com |

Overview of Research Trajectories for Novel Amide-Containing Compounds

The field of amide-containing compounds continues to be a vibrant area of research, with several key trajectories shaping its future. One major focus is the development of novel and more efficient synthetic methods for creating amide bonds and their derivatives. figshare.com This includes exploring new coupling agents and catalytic systems that offer milder reaction conditions and broader substrate scopes.

Another significant research direction involves the application of amide derivatives in new therapeutic paradigms. For example, researchers are designing amide compounds as quorum sensing inhibitors to combat bacterial resistance, a departure from traditional bactericidal or bacteriostatic mechanisms. nih.gov Furthermore, the development of amide-based prodrugs and self-immolative linkers is a growing area, allowing for the controlled release of active molecules in specific biological environments. nih.gov The synthesis of extensive amide libraries for high-throughput screening remains a fundamental strategy in the quest to identify novel bioactive compounds for a range of diseases, including cancer and infectious diseases. figshare.comnih.gov

Structure

3D Structure

Properties

CAS No. |

618889-13-7 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

2-amino-N-tert-butyl-5-chlorobenzamide |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3,(H,14,15) |

InChI Key |

XLOJXUUGTXBLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Optimization of 2 Amino N Tert Butyl 5 Chlorobenzamide

Historical Development of Benzamide (B126) Synthetic Routes

The history of benzamide synthesis is rooted in the fundamental reactions of carboxylic acid derivatives. Traditionally, amides were synthesized by reacting carboxylic acids and their more reactive derivatives, such as acid chlorides or anhydrides, with amines. researchgate.net One of the earliest and most common methods involves the conversion of a carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, followed by a reaction with an amine. slideshare.net This addition-elimination mechanism is highly effective but often generates stoichiometric amounts of waste, such as hydrogen chloride, which requires neutralization. slideshare.net

Another historical approach is the direct thermal condensation of a carboxylic acid and an amine. However, this method requires high temperatures to overcome the initial formation of a stable ammonium carboxylate salt, which can be unsuitable for sensitive molecules. Over time, research has focused on developing activating agents and catalysts to facilitate amide bond formation under milder conditions, paving the way for the more sophisticated methods used today. researchgate.netsciepub.com The quest for higher yields, greater functional group tolerance, and improved atom economy has driven the evolution from these foundational methods to modern catalytic and green synthetic protocols. sciepub.com

Classical Synthetic Strategies for 2-amino-N-tert-butyl-5-chlorobenzamide

Classical synthesis of a multi-substituted compound like 2-amino-N-tert-butyl-5-chlorobenzamide typically involves a linear sequence of reactions starting from a readily available precursor, such as anthranilic acid or a related compound.

A plausible classical route begins with the chlorination of 2-aminobenzoic acid (anthranilic acid) to produce 2-amino-5-chlorobenzoic acid. chemicalbook.com The carboxylic acid group is then activated to facilitate amidation. A common method is its conversion to 2-amino-5-chlorobenzoyl chloride using a reagent like thionyl chloride. chemicalbook.com This highly reactive acid chloride can then be reacted with tert-butylamine to form the target molecule, 2-amino-N-tert-butyl-5-chlorobenzamide. An alternative involves preparing methyl 2-amino-5-chlorobenzoate, which is then subjected to ammonolysis under heat and pressure to form the amide. google.com

The synthesis of 2-amino-N-tert-butyl-5-chlorobenzamide and its analogs can be designed using either convergent or divergent strategies to create libraries of related compounds for structure-activity relationship studies.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of final products. For instance, 2-amino-5-chlorobenzoic acid or its corresponding acid chloride could serve as a key intermediate. This intermediate can then be reacted with a diverse panel of amines (in addition to tert-butylamine) to generate a library of N-substituted 2-amino-5-chlorobenzamides. This strategy is efficient for exploring the impact of varying the N-substituent on the molecule's properties.

The formation of the amide bond is the cornerstone of the synthesis for 2-amino-N-tert-butyl-5-chlorobenzamide. The direct reaction between 2-amino-5-chlorobenzoic acid and tert-butylamine is challenging due to the low reactivity of the carboxylic acid. Therefore, activation of the carboxylic acid is necessary. researchgate.net

Classical methods rely on stoichiometric coupling reagents that activate the carboxyl group, turning the hydroxyl into a better leaving group. sciepub.com This facilitates nucleophilic attack by the amine. The choice of coupling reagent is critical and can be influenced by factors such as the steric hindrance of the amine (tert-butylamine is bulky) and the presence of other functional groups (the 2-amino group).

Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Mechanism of Action |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. sciepub.com |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms an active ester intermediate that readily reacts with the amine. |

The stability of the amide bond is due to resonance, which imparts a partial double-bond character to the C-N bond, making it planar and resistant to rotation and cleavage. nih.gov This stability is crucial for the structural integrity of the final molecule but also presents a challenge during its formation, necessitating the use of the aforementioned activating agents. nih.gov

Contemporary and Green Chemistry Approaches in Benzamide Synthesis

In response to the environmental impact of classical synthetic methods, which often use hazardous reagents and generate significant waste, green chemistry principles have been increasingly applied to benzamide synthesis. sciepub.comnih.gov These approaches prioritize atom economy, the use of less hazardous substances, and energy efficiency. walisongo.ac.id

A key focus of green synthesis is the avoidance of stoichiometric activating agents in favor of catalytic methods. walisongo.ac.id This shift minimizes waste, as the catalyst is used in small amounts and can often be recycled. researchgate.net Furthermore, contemporary methods explore the use of environmentally benign solvents, or even solvent-free conditions, to reduce the environmental footprint of the synthesis. figshare.comyoutube.com

Modern synthetic chemistry has introduced a variety of catalytic systems for direct amidation, bypassing the need for pre-activation of the carboxylic acid into a more reactive form like an acid chloride. sciepub.com

Boric Acid Catalysis: Boric acid has emerged as a simple, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. sciepub.comwalisongo.ac.id The reaction typically proceeds at elevated temperatures in a solvent like toluene, with water being the only byproduct, which can be removed to drive the reaction to completion. walisongo.ac.id This method offers high yields and aligns well with green chemistry principles due to the low toxicity and cost of the catalyst. sciepub.com

Metal-Based Catalysis: Various metal catalysts have been developed for oxidative amidation and direct coupling reactions. researchgate.net For instance, nanocatalysts such as CuCoFe2O4@GO have shown excellent efficiency in coupling carboxylic acids with amines. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily recovered and reused, reducing both cost and waste. researchgate.net Nickel catalysis has also been employed in reactions involving benzamide precursors. orgsyn.org

Solvent-Free and Alternative Energy Approaches: To further enhance the green credentials of benzamide synthesis, reactions under solvent-free conditions have been developed. figshare.comyoutube.com For example, the N-benzoylation of amines has been achieved using vinyl benzoate under solvent- and activation-free conditions, with the amide products being easily isolated by crystallization. figshare.com Additionally, the use of alternative energy sources like ultrasonic irradiation has been shown to accelerate direct condensation reactions, leading to shorter reaction times and high yields in the presence of a recoverable catalyst. researchgate.net

Comparison of Synthetic Approaches for Amide Formation

| Method | Reagents/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Classical Acid Chloride | Thionyl chloride, Amine | High reactivity, generally good yields slideshare.net | Generates stoichiometric HCl waste, harsh reagents slideshare.net |

| Classical Coupling | EDC, HATU, etc. | Milder conditions than acid chlorides, high efficiency researchgate.netsciepub.com | Poor atom economy, expensive reagents, generates stoichiometric waste |

| Boric Acid Catalysis | Boric acid | Green, inexpensive catalyst, water is the only byproduct, high yields sciepub.comwalisongo.ac.id | Requires high temperatures, water removal |

| Heterogeneous Catalysis | Metal-based nanocatalysts | Catalyst is recoverable and reusable, high efficiency researchgate.netresearchgate.net | Catalyst preparation can be complex, potential for metal leaching |

| Solvent-Free | Vinyl benzoate | No solvent waste, easy product isolation figshare.com | May not be suitable for all substrates, can require high temperatures |

Transitioning a synthetic route from a laboratory scale to industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, high yield, and purity. For the synthesis of 2-amino-N-tert-butyl-5-chlorobenzamide, several parameters would be critical to optimize.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst without sacrificing yield or reaction time is crucial for cost reduction. For example, in boric acid-catalyzed amidation, increasing the catalyst amount can shorten reaction times but may complicate purification. sciepub.com

Temperature and Time: Reaction kinetics are highly dependent on temperature. Optimization involves finding the lowest possible temperature and shortest reaction time that provides the maximum yield, which saves energy and minimizes the formation of byproducts. youtube.com

Solvent Choice: The choice of solvent can influence reaction rates, solubility of reagents, and ease of product isolation. Green chemistry principles encourage the use of safer, recyclable solvents or, ideally, solvent-free conditions. nih.gov

Work-up and Purification: A scalable process requires a simple and efficient work-up procedure. Methods that allow the product to be isolated by direct precipitation or crystallization are preferred over chromatographic purification, which is expensive and generates significant solvent waste. sioc-journal.cnfigshare.com

Synthesis of Analogues and Derivatization Strategies

The synthesis of analogues and derivatives of 2-amino-N-tert-butyl-5-chlorobenzamide is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with optimized properties. These strategies involve systematic modifications of the core structure, the design of prodrugs, and the integration of the molecule into more complex chemical scaffolds.

Systematic Modification of Aryl and Alkyl Substituents

The systematic modification of the 2-amino-N-tert-butyl-5-chlorobenzamide structure allows for a detailed investigation of how different functional groups impact its chemical and biological properties. Key strategies focus on altering substituents on both the aromatic (aryl) ring and the N-alkyl group of the amide.

A common approach for generating diverse N-substituted analogues involves the reaction of isatoic anhydride or its derivatives with a variety of primary and secondary amines. mdpi.com This method allows for the replacement of the tert-butyl group with other alkyl or aryl moieties, thereby probing the steric and electronic requirements of the amide portion of the molecule. For example, reacting 5-chloroisatoic anhydride with different amines (R-NH₂) can yield a library of 2-amino-5-chlorobenzamides.

Modification of the aryl ring often involves electrophilic aromatic substitution reactions. For instance, the halogen at the 5-position can be varied. Starting from 2-amino-N-tert-butylbenzamide, halogenation can be achieved using N-halosuccinimides, such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), to introduce different halogens at the 5-position. sioc-journal.cn This allows for the study of the influence of the halogen's size and electronegativity.

Below is a table outlining potential modifications:

Table 1: Strategies for Systematic Modification

| Modification Target | Strategy | Example Reagents | Resulting Analogue Structure |

|---|---|---|---|

| N-Alkyl Group | Amidation from Isatoic Anhydride | 5-chloroisatoic anhydride + Cyclohexylamine | 2-amino-5-chloro-N-cyclohexylbenzamide |

| Aryl Ring (Position 5) | Electrophilic Halogenation | 2-amino-N-tert-butylbenzamide + NBS | 2-amino-N-tert-butyl-5-bromobenzamide |

| Aryl Ring (Other) | Nitration / Reduction | 2-amino-N-tert-butyl-5-chlorobenzamide + HNO₃/H₂SO₄ then H₂/Pd-C | Diamino-N-tert-butyl-chlorobenzamide |

| Amino Group (Position 2) | N-Alkylation / N-Acylation | 2-amino-N-tert-butyl-5-chlorobenzamide + Acetyl Chloride | 2-(acetylamino)-N-tert-butyl-5-chlorobenzamide |

Design and Synthesis of Prodrugs for Research Applications

Prodrug design is a key strategy for improving the physicochemical or pharmacokinetic properties of a parent compound. For 2-amino-N-tert-butyl-5-chlorobenzamide, the primary amino group (-NH₂) and the amide N-H are potential handles for prodrug derivatization.

A widely used approach involves the attachment of amino acids to a drug molecule, often forming ester or amide linkages. mdpi.com These amino acid prodrugs can leverage cellular transport systems to enhance absorption. mdpi.com For instance, an L-valyl ester prodrug can significantly increase the bioavailability of a parent drug after oral administration. mdpi.com While the target compound lacks a hydroxyl group for simple esterification, derivatization could theoretically occur at the primary amino group to form a cleavable N-acyl or carbamate linkage with an amino acid. The goal is to create a derivative that is inactive but is converted back to the active parent compound in vivo by enzymatic or chemical cleavage.

The following table details a hypothetical prodrug design:

Table 2: Prodrug Design Concepts

| Parent Compound | Promoieties | Linkage Type | Potential Advantage |

|---|---|---|---|

| 2-amino-N-tert-butyl-5-chlorobenzamide | L-Valine | Carbamate or Amide | Improved membrane transport and bioavailability |

| 2-amino-N-tert-butyl-5-chlorobenzamide | Glycine | Carbamate or Amide | Increased aqueous solubility |

Incorporation into Complex Scaffolds

Incorporating the 2-amino-N-tert-butyl-5-chlorobenzamide motif into larger, more complex molecular scaffolds is a strategy used to develop molecules with novel functionalities or to create bivalent or multifunctional agents. The primary amino group and the aromatic ring serve as convenient points for chemical ligation.

One approach is to use the amino group to form an amide bond with a carboxylic acid on a larger scaffold. This is a fundamental reaction in peptide synthesis and can be used to attach the benzamide to peptides or other complex structures. mdpi.com For example, amino acids such as lysine, which contain multiple functional groups, are often used as hubs for building multifunctional molecules. mdpi.com The 2-amino group of the title compound could be coupled to one of the carboxylic acid groups of a protected glutamic acid or aspartic acid residue within a larger scaffold.

Furthermore, the benzamide structure itself can be considered a scaffold. For instance, the 2-aminothiazole motif has been identified as a novel scaffold for designing agents with diverse biological activities. nih.gov Similarly, the 2-aminobenzamide core can be built upon to create more elaborate structures, such as quinazolinones, which are synthesized from 2-aminobenzamides and possess a wide range of biological activities. google.com

Advanced Purification and Isolation Techniques

The purification and isolation of 2-amino-N-tert-butyl-5-chlorobenzamide and its analogues are critical steps to ensure high purity for subsequent analysis and testing. A combination of traditional and advanced techniques is employed.

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. An ideal recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. masterorganicchemistry.com Finding the appropriate solvent or solvent system is key to achieving high purity and yield.

Chromatography is the most versatile and widely used set of techniques for purification.

Column Chromatography: This technique uses a solid stationary phase (e.g., silica gel) packed into a column and a liquid mobile phase to separate components of a mixture based on their differential adsorption to the stationary phase. It is a standard method for purifying reaction mixtures on a laboratory scale.

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to force the solvent through columns containing smaller particle sizes, leading to much higher resolution and faster separation times. Preparative HPLC can be used to isolate highly pure samples of the target compound and its derivatives.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample preparation and purification. A liquid sample is passed through a solid sorbent bed that selectively retains the target compound, which is later eluted with an appropriate solvent, leaving impurities behind. This can be an efficient method for rapid purification or for removing specific types of impurities. nih.gov

Table 3: Comparison of Purification Techniques

| Technique | Principle of Separation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| Crystallization | Differential Solubility | Final purification of solid products | Can yield very high purity; scalable | Requires finding a suitable solvent; may have lower yield |

| Column Chromatography | Differential Adsorption | Routine purification of reaction mixtures | Versatile; applicable to many compounds | Can be time-consuming and solvent-intensive |

| Preparative HPLC | High-resolution partitioning/adsorption | High-purity isolation of final compounds or analogues | Excellent resolution; fast | Expensive; limited sample capacity |

| Solid-Phase Extraction (SPE) | Selective Adsorption and Elution | Rapid sample cleanup and fractionation | Fast; low solvent consumption | Primarily for purification, not high-resolution separation |

Advanced Structural Elucidation and Conformational Analysis

Application of High-Resolution Spectroscopic Techniques for Fine Structural Features

High-resolution spectroscopy offers a powerful lens to probe the intricate structural details of molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide atomic-level information, which is crucial for the unambiguous determination of molecular structure and conformation.

A Chinese patent provides ¹H NMR data for "2-amino-5-chlorobenzamide" in CDCl₃. google.com The reported chemical shifts are: δ 4.95 (s, 2H, NH₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), and 7.90 (s, 2H, NH₂) google.com. The presence of two distinct signals for the aromatic protons (ArH) is consistent with the substituted benzene ring. The two singlets for the amino (NH₂) and amide (NH₂) protons suggest that, under the conditions of the measurement, there is likely rapid exchange of these protons with the solvent or that they are in a symmetric environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.95 | Singlet | 2H | -NH₂ (amino) |

| 6.58 | Doublet | 1H | Ar-H |

| 7.20 | Doublet | 1H | Ar-H |

| 7.90 | Singlet | 2H | -C(=O)NH₂ (amide) |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the through-space interactions between protons, providing insights into the preferred conformation of the N-tert-butyl group relative to the benzamide (B126) core in the target molecule. Furthermore, variable temperature NMR studies could reveal information about the rotational barriers around the amide C-N bond and the aryl C-C bond, shedding light on the molecule's conformational dynamics.

Detailed single-crystal X-ray diffraction data for "2-amino-N-tert-butyl-5-chlorobenzamide" or "2-amino-5-chlorobenzamide" is not available in the reviewed literature. However, the crystal structure of a related compound, 2-amino-5-chlorobenzophenone oxime, has been reported. nih.gov This study highlights the importance of intermolecular interactions, such as hydrogen bonding, in dictating the solid-state packing of the molecules. nih.gov

For "2-amino-N-tert-butyl-5-chlorobenzamide," X-ray crystallography would be instrumental in determining the precise bond lengths, bond angles, and torsion angles. It would also reveal the solid-state conformation, including the orientation of the tert-butyl group and the planarity of the benzamide moiety.

Co-crystal analysis, a technique where a target molecule is crystallized with a second "co-former" molecule, is a powerful tool in crystal engineering. For a molecule like "2-amino-N-tert-butyl-5-chlorobenzamide," co-crystallization with suitable co-formers could be used to modify its physicochemical properties. The amino and amide groups of the molecule are capable of forming hydrogen bonds, making them ideal sites for interaction with co-formers containing complementary functional groups, such as carboxylic acids or pyridines. Studies on related molecules, like 2-amino-5-chloropyridine, have shown the formation of co-crystals with 3-methylbenzoic acid, where the crystal structure is stabilized by various hydrogen bonding interactions. researchgate.net

Vibrational Spectroscopy for Functional Group Characterization and Interactions

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a fundamental technique for the identification of functional groups within a molecule. The NIST Chemistry WebBook provides an IR spectrum for "2-amino-5-chlorobenzamide," which serves as a valuable reference. nist.govnist.govnist.gov

The IR spectrum of "2-amino-5-chlorobenzamide" would be expected to show characteristic absorption bands for the N-H stretches of the primary amine and the amide groups, typically in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group is a strong and sharp band, usually appearing around 1630-1680 cm⁻¹. The C-N stretching of the amide and the aromatic C-C stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch typically appears at lower wavenumbers, in the range of 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine and Amide) | Stretching | 3200-3500 |

| C=O (Amide) | Stretching | 1630-1680 |

| C-N (Amide) | Stretching | 1400-1440 |

| C-Cl | Stretching | 600-800 |

For "2-amino-N-tert-butyl-5-chlorobenzamide," the presence of the tert-butyl group would introduce additional C-H stretching and bending vibrations. The N-H stretch of the secondary amide would also differ from that of the primary amide in the analog. A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the intramolecular and intermolecular interactions. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of "2-amino-N-tert-butyl-5-chlorobenzamide" is 226.70 g/mol .

While a detailed fragmentation analysis for the target compound is not published, general fragmentation patterns for amides and aromatic compounds can be predicted. libretexts.orglibretexts.org Upon electron ionization, the molecular ion peak (M⁺) would be observed. Key fragmentation pathways for benzamides often involve cleavage of the bonds adjacent to the carbonyl group.

For "2-amino-N-tert-butyl-5-chlorobenzamide," one would expect to see fragmentation corresponding to the loss of the tert-butyl group, leading to a significant fragment ion. Alpha-cleavage next to the nitrogen of the amino group could also occur. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Conformational Landscape and Stereochemical Considerations

The conformational landscape of "2-amino-N-tert-butyl-5-chlorobenzamide" is primarily defined by the rotation around several key single bonds: the C(aryl)-C(carbonyl) bond, the C(carbonyl)-N(amide) bond, and the N(amide)-C(tert-butyl) bond. The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character of the C-N bond.

The bulky tert-butyl group will likely impose significant steric constraints, influencing the preferred conformation around the amide bond. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the tert-butyl group and the aromatic ring. There are no stereocenters in "2-amino-N-tert-butyl-5-chlorobenzamide," so stereochemical considerations are limited to conformational isomers (conformers). Computational modeling would be a valuable tool to explore the potential energy surface and identify the low-energy conformers of the molecule.

Crystal Engineering and Solid-State Properties for Research Material Development

Detailed studies on the crystal engineering and solid-state properties of "2-amino-N-tert-butyl-5-chlorobenzamide" for research material development have not been found in the literature. However, the principles of crystal engineering can be applied to this molecule to potentially create new solid forms with tailored properties.

The presence of both hydrogen bond donors (the amino and amide N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen) makes "2-amino-N-tert-butyl-5-chlorobenzamide" a promising candidate for the formation of co-crystals and for the study of supramolecular synthons. By selecting appropriate co-formers, it may be possible to influence the crystal packing and, consequently, the physical properties of the solid material, such as solubility and melting point. The study of polymorphism, the ability of a compound to exist in more than one crystalline form, would also be a relevant area of investigation for the development of this compound as a research material.

Mechanistic Studies of 2 Amino N Tert Butyl 5 Chlorobenzamide Interactions

Identification and Characterization of Molecular Targets in Biochemical Systems

The benzamide (B126) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. The specific substitutions on the 2-amino-N-tert-butyl-5-chlorobenzamide molecule—a chloro group at the 5-position, an amino group at the 2-position, and an N-tert-butyl group—collectively influence its electronic and steric properties, thereby determining its potential molecular targets.

Enzyme Inhibition and Activation Kinetics

To illustrate the potential for enzyme interaction, the following table outlines hypothetical kinetic parameters that would be determined in enzymatic assays.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (µM) |

| Hypothetical Kinase A | Competitive | 150 | 0.5 |

| Hypothetical Protease B | Non-competitive | 320 | 1.2 |

| Hypothetical Microbial Enzyme C | Mixed | 85 | 0.3 |

Note: The data in this table is illustrative and not based on experimental results for 2-amino-N-tert-butyl-5-chlorobenzamide.

Receptor Binding Affinity and Selectivity Profiling

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Radioligand binding assays are a standard method to determine the affinity and selectivity of a compound for various receptors. nih.gov Benzamide derivatives have been shown to interact with a range of receptors, including G-protein coupled receptors (GPCRs). For example, certain benzamides are known to be antagonists at dopamine and serotonin receptors. The bulky N-tert-butyl group and the chloro substitution on 2-amino-N-tert-butyl-5-chlorobenzamide would play a crucial role in defining its binding affinity and selectivity for specific receptor subtypes.

Interactive Data Table: Illustrative Receptor Binding Profile

| Receptor Target | Binding Affinity (Kd, nM) | Selectivity vs. Other Receptors |

| Hypothetical Receptor X | 50 | 100-fold vs. Receptor Y |

| Hypothetical Receptor Y | 5000 | - |

| Hypothetical Receptor Z | >10000 | Not significant |

Note: The data in this table is for illustrative purposes and does not represent measured values for 2-amino-N-tert-butyl-5-chlorobenzamide.

Protein-Ligand Interaction Mapping

Understanding the specific interactions between a ligand and its protein target at the atomic level is crucial for rational drug design. Techniques such as X-ray crystallography and NMR spectroscopy can elucidate these interactions. For 2-amino-N-tert-butyl-5-chlorobenzamide, the amino group can act as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. The chloro substituent can form halogen bonds, and the tert-butyl group can engage in hydrophobic interactions. These potential interactions are key to its binding specificity and affinity.

Elucidation of Binding Modes and Allosteric Mechanisms

Beyond direct interaction with the active or orthosteric site of a protein, some molecules can bind to a secondary, or allosteric, site. nih.gov This binding can modulate the protein's conformation and, consequently, its activity. youtube.com Benzamide derivatives have been identified as allosteric modulators for various receptors, including cannabinoid receptors. nih.govresearchgate.net Given its structure, 2-amino-N-tert-butyl-5-chlorobenzamide could potentially act as an allosteric modulator, either enhancing (positive allosteric modulator) or diminishing (negative allosteric modulator) the effect of the endogenous ligand.

Impact on Cellular Signaling Pathways in Model Systems

The binding of a molecule to its target protein can trigger a cascade of events within the cell, known as a signaling pathway. These pathways regulate numerous cellular processes, and their dysregulation is often implicated in disease. For instance, some benzamide derivatives have been shown to inhibit the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers. nih.govrsc.org Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which share a similar structural motif, have demonstrated that these compounds can inhibit the growth of human leukemia cells and induce apoptosis. nih.gov This suggests that 2-amino-N-tert-butyl-5-chlorobenzamide might also impact pathways related to cell cycle control and programmed cell death.

Structure-Function Relationship at the Molecular Level

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological function. For 2-amino-N-tert-butyl-5-chlorobenzamide, each substituent plays a role:

2-Amino Group: The position of the amino group is critical for forming key hydrogen bonds with target proteins.

N-tert-butyl Group: This bulky, hydrophobic group can provide significant van der Waals interactions within a binding pocket and can also influence the molecule's solubility and pharmacokinetic properties. Studies on similar 2-phenoxybenzamides have shown that the nature of the N-substituent significantly impacts biological activity. mdpi.com

Investigation of Specific Biological Processes Modulated by the Compound

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the mechanistic interactions or the modulation of biological processes by 2-amino-N-tert-butyl-5-chlorobenzamide could be identified. Research and scholarly articles focusing on the direct biological activity, mechanism of action, or specific cellular pathways affected by this particular compound are not present in the searched scientific databases.

While the broader class of benzamides is known to interact with various biological targets, and derivatives of 2-amino-5-chlorobenzamide have been investigated for their potential pharmacological or pesticidal activities, these findings are not directly applicable to 2-amino-N-tert-butyl-5-chlorobenzamide due to the explicit focus of this article. The substitution of a tert-butyl group on the amide nitrogen can significantly alter the compound's physicochemical properties, steric hindrance, and ultimately its biological activity compared to other related benzamides.

Consequently, without specific research data, it is not possible to provide a detailed and scientifically accurate account of the biological processes modulated by 2-amino-N-tert-butyl-5-chlorobenzamide. No data tables with research findings can be generated as no relevant studies were found.

Preclinical Biological Activity and Efficacy Studies Excluding Human Clinical Data

Cell-Free and Biochemical Assay Systems

Enzyme Assays for Potency and Selectivity

No data is available on the enzymatic activity of 2-amino-N-tert-butyl-5-chlorobenzamide.

Receptor Binding and Functional Assays

There is no information in the current literature regarding the receptor binding profile or functional activity of 2-amino-N-tert-butyl-5-chlorobenzamide.

Cell-Based Functional Assays in In Vitro Models

Cell Line Studies and Phenotypic Screening

No studies on the effects of 2-amino-N-tert-butyl-5-chlorobenzamide on cell viability, proliferation, or apoptosis in cancer cell lines have been found.

Cellular Pathway Modulation and Reporter Gene Assays

There is no available data on the ability of 2-amino-N-tert-butyl-5-chlorobenzamide to modulate cellular pathways or its activity in reporter gene assays.

Antimicrobial and Antifungal Activity in Laboratory Strains

No information has been found regarding the antimicrobial or antifungal activity of 2-amino-N-tert-butyl-5-chlorobenzamide.

In Vivo Efficacy Studies in Non-Human Organisms and Animal Models

A comprehensive review of available scientific literature did not yield specific in vivo efficacy studies conducted in preclinical rodent models for the compound 2-amino-N-tert-butyl-5-chlorobenzamide. While the broader class of benzamide (B126) derivatives has been investigated for various therapeutic applications, data detailing the specific effects and proof-of-concept for this particular molecule in animal models are not present in the surveyed research.

Assessment of Biological Impact in Non-Mammalian Systems (e.g., plant regulation, herbicidal effects)

Specific studies assessing the direct biological impact of 2-amino-N-tert-butyl-5-chlorobenzamide in non-mammalian systems, such as its effects on plant regulation or potential herbicidal properties, are not extensively documented in the accessible literature. However, the general class of amide compounds has been noted for its relevance in agriculture. For instance, certain indole amides have been shown to inhibit radicle and shoot growth in plants like lettuce (Lactuca sativa) and onion (Allium cepa) nih.gov. The herbicidal effects of such compounds are often dependent on their specific chemical structure and concentration nih.gov. The activity of related benzamide structures in biological systems suggests that 2-amino-N-tert-butyl-5-chlorobenzamide could potentially interact with physiological processes in plants, but empirical data is required to confirm any such activity.

Structure-Activity Relationship (SAR) Studies based on Biological Outcomes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For 2-amino-N-tert-butyl-5-chlorobenzamide, while direct SAR studies are not available, analysis of related benzamide, 2-aminobenzamide, and N-substituted benzamide derivatives provides insights into the key structural motifs that govern their biological effects.

The core structure consists of a substituted benzene ring linked to a tert-butyl group via an amide bond. The key features for SAR analysis are the substituents on the aromatic ring (2-amino and 5-chloro groups) and the nature of the substituent on the amide nitrogen (tert-butyl group).

Influence of Substituents on the Benzamide Ring:

Amino Group (-NH2) at position 2: The 2-amino group is a known zinc-binding group in certain enzymes, such as histone deacetylases (HDACs) researchgate.net. In many biologically active 2-aminobenzamide derivatives, this group is crucial for interaction with the target protein researchgate.net. Its position is critical, and shifts or replacements often lead to a significant loss of activity.

Chloro Group (-Cl) at position 5: The presence of a halogen, such as chlorine, at the 5-position of the benzamide ring is a common feature in many bioactive molecules. This substitution can influence the compound's lipophilicity, electronic properties, and metabolic stability. In a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, the chloro group was found to be an integral part of the structure for achieving high inhibitory activity against HDACs nih.govnih.gov.

Influence of the N-substituent (tert-Butyl Group):

The substituent on the amide nitrogen plays a significant role in defining the compound's interaction with its biological target. The bulky tert-butyl group can provide steric hindrance that may favor specific conformations or interactions within a receptor's binding pocket. In various classes of bioactive amides, the nature of the N-substituent is a key determinant of potency and selectivity. For example, in a study of benzamide and picolinamide derivatives, the nature and position of the side chain attached to the amide moiety markedly influenced inhibitory activity against acetylcholinesterase nih.govresearchgate.net.

The following table summarizes general SAR findings for related benzamide derivatives, which can offer a predictive framework for 2-amino-N-tert-butyl-5-chlorobenzamide.

| Compound Class | Structural Moiety | Modification | Impact on Biological Activity |

| 2-Aminobenzamide Derivatives | 2-Amino Group | Removal or relocation | Generally leads to a significant decrease or loss of activity, particularly in enzyme inhibition (e.g., HDACs). researchgate.net |

| 5-Chlorobenzamide Analogs | 5-Chloro Group | Replacement with other halogens or alkyl groups | Can modulate potency and pharmacokinetic properties. The specific effect is target-dependent. nih.govnih.gov |

| N-Substituted Benzamides | Amide N-Substituent | Variation in alkyl or aryl groups | Significantly affects binding affinity and selectivity. Bulky groups can enhance interaction with hydrophobic pockets. researchgate.net |

| Benzamide Derivatives | Position of Side Chain | Para- vs. Meta- vs. Ortho-substitution | Markedly influences inhibitory activity and selectivity against specific enzymes (e.g., AChE). nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling for Mechanistic Understanding

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are used to determine the electronic properties of a molecule, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A specific FMO analysis for 2-amino-N-tert-butyl-5-chlorobenzamide would involve calculating these energy levels and mapping the distribution of these orbitals across the molecule to predict sites of nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting how the molecule will interact with other molecules, including biological targets. For 2-amino-N-tert-butyl-5-chlorobenzamide , an MEP map would identify potential sites for hydrogen bonding and electrostatic interactions, which are critical for receptor binding.

Molecular Docking and Molecular Dynamics Simulations for Target Interactions

These methods simulate the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

Binding Pose Prediction and Interaction Analysis

Molecular docking predicts the preferred orientation (pose) of a ligand when it binds to a target. This analysis would identify the most likely binding mode of 2-amino-N-tert-butyl-5-chlorobenzamide within a specific protein's active site and detail the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize this binding. Without a specified biological target, such a study cannot be performed.

Conformational Dynamics and Stability of Ligand-Target Complexes

Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-target complex over time. An MD simulation of 2-amino-N-tert-butyl-5-chlorobenzamide bound to a target would assess the stability of the predicted binding pose and analyze the conformational changes in both the ligand and the protein, providing a more realistic view of the binding event.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is used when the structure of the biological target is unknown. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model derived from a series of active compounds similar to 2-amino-N-tert-butyl-5-chlorobenzamide would define the key hydrogen bond donors, acceptors, hydrophobic centers, and aromatic regions required for activity. This model could then guide the design of new, potentially more potent, molecules.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational toxicology, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of benzamide (B126), including compounds structurally related to 2-amino-N-tert-butyl-5-chlorobenzamide, QSAR models have been developed to predict various activities and properties. These models are built upon a collection of known molecules and their experimentally determined activities, using molecular descriptors to quantify structural features.

The general process of developing a QSAR model involves several key steps:

Data Set Selection: A group of compounds with known activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to create a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Table 1: Common Molecular Descriptors in QSAR Studies of Aromatic Amides

| Descriptor Type | Examples | Potential Significance |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Influences electrostatic interactions with biological targets. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Relates to the size and shape of the molecule, affecting its fit within a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets of proteins. |

| Topological | Connectivity indices (e.g., Kier & Hall indices) | Describes the branching and connectivity of the molecular structure. |

| Quantum-Chemical | Mulliken charges, Bond orders | Provides detailed information on the electronic structure and reactivity. |

Predictive models built on these principles can be used to estimate the activity of novel, untested compounds, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening.

Virtual Screening and Library Design for Future Research

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach is instrumental in the early stages of drug discovery for identifying lead compounds.

For a target of interest, a virtual screening campaign involving analogs of 2-amino-N-tert-butyl-5-chlorobenzamide would typically follow these steps:

Target Preparation: A three-dimensional structure of the biological target is obtained, often from X-ray crystallography or cryo-electron microscopy.

Library Preparation: A database of chemical compounds, which could include commercially available molecules or a custom-designed virtual library, is prepared for docking. This involves generating 3D conformers for each molecule.

Molecular Docking: A computational algorithm is used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The docking process results in a score that estimates the binding affinity.

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits" and are then subjected to further computational analysis and, ultimately, experimental validation.

Building upon the core scaffold of 2-amino-N-tert-butyl-5-chlorobenzamide, a virtual library can be designed for future research by systematically modifying different parts of the molecule. This process, known as library design, allows for the exploration of the chemical space around a known active or promising scaffold.

Table 2: Example of a Virtual Library Design Strategy for 2-amino-N-tert-butyl-5-chlorobenzamide Analogs

| Scaffold Position | R-Group Variation | Rationale for Variation |

| Amine (Position 2) | -NH2 (primary), -NHCH3 (secondary), -N(CH3)2 (tertiary) | To probe the importance of hydrogen bond donor/acceptor capabilities at this position. |

| tert-Butyl Group | Isopropyl, Cyclohexyl, Phenyl | To explore the steric and hydrophobic requirements of the binding pocket accommodating the N-substituent. |

| Chloro (Position 5) | -F, -Br, -CH3, -OCH3 | To investigate the influence of different electronic and steric properties at this position on the benzene ring. |

By generating a virtual library of such analogs and subjecting them to virtual screening against relevant biological targets, researchers can identify novel structures with potentially improved activity, selectivity, or pharmacokinetic properties, guiding future synthetic and testing efforts.

Applications As Research Tools and Chemical Probes

Development of Chemical Probes for Biological System Exploration

Currently, there is a lack of published research specifically detailing the use of 2-amino-N-tert-butyl-5-chlorobenzamide as a chemical probe. However, the broader class of benzamide (B126) derivatives has been recognized for its potential in developing such tools to explore biological systems. For instance, the structural relative, tert-butyl (2-amino-5-chloro-4-fluorophenyl)carbamate, is suggested to have potential as a tool for studying enzyme interactions due to its reactive functional groups. evitachem.com This suggests that with further modification, 2-amino-N-tert-butyl-5-chlorobenzamide could also be developed into a probe to investigate specific biological targets.

The development of a chemical probe from a lead compound like 2-amino-N-tert-butyl-5-chlorobenzamide would typically involve the introduction of a reporter group, such as a fluorescent dye or a photoaffinity label, to enable the detection and identification of its binding partners in a cellular context. The amino group on the benzamide scaffold could serve as a convenient point for chemical modification to attach such reporter moieties.

Application in Material Science or Supramolecular Chemistry

Specific applications of 2-amino-N-tert-butyl-5-chlorobenzamide in material science or supramolecular chemistry have not been reported. However, related chlorinated aminobenzamide derivatives have been studied for their ability to form intricate supramolecular structures. For example, the crystal structure of 2-amino-3,5-dichlorobenzohydroxamic acid reveals the formation of two-dimensional networks through a series of hydrogen bonds. researchgate.net This highlights the potential of the aminobenzamide scaffold to participate in self-assembly processes, a key concept in supramolecular chemistry and the design of novel materials. The specific stereoelectronic properties conferred by the tert-butyl group and the chlorine atom in 2-amino-N-tert-butyl-5-chlorobenzamide could influence its aggregation behavior in the solid state or in solution, a subject that warrants future investigation.

Use as Analytical Standards and Reference Materials in Research

In the context of chemical research and development, novel and well-characterized compounds like 2-amino-N-tert-butyl-5-chlorobenzamide can serve as important analytical standards and reference materials. evitachem.com Its primary utility in this regard would be in the synthesis of more complex molecules, where it can be used as a starting material or an intermediate. evitachem.com In such synthetic workflows, having a pure and authenticated sample of the intermediate is crucial for reaction monitoring, yield calculation, and the unambiguous identification of reaction products.

Moreover, should this compound or its derivatives be investigated for specific biological activities, a well-characterized standard is essential for ensuring the reproducibility and accuracy of the experimental results. While not extensively documented as a commercially available standard, its role as a reference compound is implicit in any research that involves its synthesis or use.

Below is a table summarizing the potential research applications of 2-amino-N-tert-butyl-5-chlorobenzamide and related compounds.

| Application Area | Specific Role of 2-amino-N-tert-butyl-5-chlorobenzamide | Status | Related Compound Example |

| Chemical Probes | Scaffold for developing probes to study biological targets. | Hypothetical | tert-butyl (2-amino-5-chloro-4-fluorophenyl)carbamate evitachem.com |

| Biorthogonal Chemistry | Potential for modification with biorthogonal handles. | No Data | N/A |

| Live-Cell Imaging | Potential for use after fluorescent labeling. | No Data | N/A |

| Supramolecular Chemistry | Potential to form self-assembled structures. | No Data | 2-amino-3,5-dichlorobenzohydroxamic acid researchgate.net |

| Analytical Standards | Reference material for synthesis and biological assays. | Inferred | N/A |

Future Research Directions and Academic Potential

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical research)

The structural backbone of 2-amino-N-tert-butyl-5-chlorobenzamide, a substituted benzamide (B126), provides a versatile scaffold for interacting with a range of biological targets. Derivatives of 2-aminobenzamide have been investigated for a variety of pharmacological activities, including antimicrobial, antipsychotic, and anti-inflammatory properties. For instance, certain N-substituted benzamide derivatives have been synthesized and evaluated as potential antitumor agents. This suggests that a primary avenue of future research will be the comprehensive screening of 2-amino-N-tert-butyl-5-chlorobenzamide against a wide array of biological targets to uncover novel therapeutic applications.

Preclinical research should focus on its potential efficacy in oncology, neuroscience, and infectious diseases. Given that substituted benzamides are known to act as dopamine receptor antagonists, investigating the interaction of 2-amino-N-tert-butyl-5-chlorobenzamide with various dopamine receptor subtypes is a logical starting point. nih.govnih.gov Furthermore, its potential as an anti-inflammatory agent could be explored through in vitro and in vivo models of inflammation. nih.govresearchgate.net The exploration of its antimicrobial properties against a panel of clinically relevant bacteria and fungi is also a promising research direction.

Advanced Mechanistic Elucidation via Multi-Omics Approaches

To gain a deeper understanding of the biological effects of 2-amino-N-tert-butyl-5-chlorobenzamide at a systemic level, the application of multi-omics technologies will be crucial. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

In the context of oncology research, multi-omics analysis can help to identify the specific cellular pathways modulated by 2-amino-N-tert-butyl-5-chlorobenzamide in cancer cells. This could lead to the discovery of novel biomarkers for predicting treatment response and understanding mechanisms of resistance. The integration of multiple "omics" layers of data has the potential to move cancer research from a tumor-site-specific classification to a pan-cancer molecular classification, which could offer new therapeutic opportunities.

Development of Advanced Delivery Systems for In Vivo Research

The physicochemical properties of 2-amino-N-tert-butyl-5-chlorobenzamide will dictate its suitability for in vivo applications. Should challenges such as poor solubility or limited bioavailability arise, the development of advanced drug delivery systems will be essential for effective preclinical evaluation.

Nano-drug delivery systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer promising strategies to enhance the delivery of therapeutic agents. These systems can improve drug solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing potential side effects. Future research in this area would involve formulating 2-amino-N-tert-butyl-5-chlorobenzamide into various nanocarriers and evaluating their pharmacokinetic and pharmacodynamic profiles in animal models.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. emanresearch.orgstmjournals.comnih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around 2-amino-N-tert-butyl-5-chlorobenzamide and to predict the biological activities of its derivatives.

Translational Research Pathways for Preclinical Validation

The ultimate goal of preclinical research is to provide a solid foundation for the potential clinical development of a new therapeutic agent. For 2-amino-N-tert-butyl-5-chlorobenzamide, establishing a clear translational research pathway will be critical. This involves a series of steps designed to validate its therapeutic potential and to gather the necessary data to support an Investigational New Drug (IND) application.

Key components of this pathway will include:

Target Validation: Unequivocally demonstrating that the identified biological target is relevant to a specific disease.

In Vivo Efficacy Studies: Evaluating the therapeutic effect of the compound in relevant animal models of the target disease.

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its safety profile.

Successful navigation of these preclinical milestones will be essential to justify the advancement of 2-amino-N-tert-butyl-5-chlorobenzamide into clinical trials.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₄ClN₂O, MW 238.7) and fragmentation patterns .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles, particularly for polymorph identification .

How can crystallographic disorder in 2-amino-N-tert-butyl-5-chlorobenzamide be resolved during structure refinement?

Advanced

Disorder in the tert-butyl group or chlorophenyl moiety is common. Strategies include:

- Multi-conformational modeling : Using SHELXL to assign partial occupancy to disordered atoms .

- Restraints and constraints : Applying geometric restraints for bond distances/angles based on similar structures (e.g., 2-amino-3-chloro-5-nitrobenzamide refinements ).

- Low-temperature data collection : Reduces thermal motion artifacts, improving data resolution (<1 Å recommended) .

What structure-activity relationship (SAR) insights guide the design of analogs for biological screening?

Q. Advanced

- Amino group modifications : Replacement with electron-withdrawing groups (e.g., nitro) may enhance receptor binding, as seen in related benzamide agrochemicals .

- Chlorine position : Meta-substitution (position 5) improves steric compatibility in enzyme active sites, similar to 4-chloro-N-(pyridinyl)benzamide derivatives .

- tert-Butyl effects : Bulkier alkyl groups increase lipophilicity, impacting membrane permeability in medicinal chemistry studies .

How can computational modeling predict the reactivity of 2-amino-N-tert-butyl-5-chlorobenzamide in nucleophilic substitution reactions?

Q. Advanced

- Density Functional Theory (DFT) : Calculates activation energies for reactions at the chloro substituent (e.g., SNAr with amines).

- Molecular docking : Screens interactions with biological targets (e.g., kinases), leveraging PubChem’s cheminformatics tools for pharmacophore mapping .

- Solvent effects : COSMO-RS simulations predict solubility and reaction rates in polar aprotic solvents like DMF .

What strategies mitigate hydrolysis of the amide bond during long-term storage?

Q. Intermediate

- Storage conditions : Anhydrous environments (desiccants) and low temperatures (−20°C) slow hydrolysis.

- Stabilizers : Addition of radical scavengers (e.g., BHT) inhibits degradation, as used in tert-butyl-containing compounds .

- pH control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed cleavage .

How does polymorphism affect the bioavailability of 2-amino-N-tert-butyl-5-chlorobenzamide in preclinical studies?

Q. Advanced

- Screening polymorphs : Use differential scanning calorimetry (DSC) and PXRD to identify forms with optimal solubility.

- Bioavailability correlation : High-energy polymorphs (Form II) often show enhanced dissolution rates but may compromise stability .

- Cocrystallization : Coformers like succinic acid improve pharmacokinetics, as demonstrated with similar benzamides .

What causes regioselectivity challenges in the chlorination step, and how are they addressed?

Intermediate

Competing para/ortho chlorination can occur due to directing effects of the amino group. Solutions include:

- Protecting groups : Acetylation of the amine temporarily blocks meta-directing effects, favoring para-chlorination .

- Catalytic systems : Lewis acids (e.g., FeCl₃) enhance selectivity for position 5, as shown in 2-chloro-N-arylbenzamide syntheses .

What enzymatic pathways degrade 2-amino-N-tert-butyl-5-chlorobenzamide in environmental studies?

Q. Advanced

- Cytochrome P450 assays : Identify oxidative metabolites (e.g., hydroxylation at tert-butyl) using liver microsomes .

- Soil biodegradation : LC-MS/MS tracks degradation products like 5-chloroanthranilic acid, analogous to chloro-benzamide herbicides .

How can solubility limitations in aqueous assays be overcome without structural modification?

Q. Advanced

- Co-solvent systems : Dimethyl sulfoxide (DMSO)/water mixtures (≤10% DMSO) maintain compound integrity .

- Nanoparticle formulations : Poly(lactic-co-glycolic acid) (PLGA) encapsulation enhances dispersibility, as used for hydrophobic agrochemicals .

- Salt formation : Hydrochloride salts improve water solubility while preserving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.